N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide
Description
Historical Context and Discovery Timeline
The development of benzothiolo[2,3-d]pyrimidine derivatives emerged from systematic investigations into heterocyclic ring systems that could serve as bioisosteres of naturally occurring purines. The thieno[2,3-d]pyrimidine scaffold, which forms the core structure of this compound, gained recognition as one of the most promising heterocycles in drug discovery during the early 21st century research initiatives. The specific compound N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide was first catalogued in chemical databases with the Chemical Abstracts Service number 5309-35-3, indicating its formal recognition within the chemical literature.
The historical significance of this compound lies within the broader context of benzothiophene-pyrimidine hybrid development, where researchers sought to combine the favorable properties of both ring systems. Early synthetic methodologies for related benzothieno[3,2-d]pyrimidine derivatives were established in the 1980s and 1990s, providing foundational approaches that would later influence the synthesis of more complex derivatives. The systematic exploration of structure-activity relationships within this chemical class intensified during the 2000s, leading to the identification of compounds with enhanced biological properties.
Research timelines indicate that the synthesis and characterization of tetrahydrobenzothiolo[2,3-d]pyrimidine derivatives gained particular momentum following the recognition of their potential as enzyme inhibitors and anticancer agents. The incorporation of brominated aromatic substituents, as seen in this specific compound, represents a strategic modification aimed at enhancing molecular interactions and improving pharmacological profiles.
Significance in Heterocyclic Chemistry
The significance of N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide within heterocyclic chemistry stems from its unique structural architecture that combines multiple pharmacologically relevant motifs. The benzothiolo[2,3-d]pyrimidine core structure represents a fused heterocyclic system that can be considered as an adenine bioisostere, positioning it as a potential mimic of naturally occurring purine bases found in deoxyribonucleic acid and ribonucleic acid.
The compound's molecular formula, C₁₈H₁₅BrN₄O₂S, reflects the integration of sulfur, nitrogen, and oxygen heteroatoms within a complex polycyclic framework. This heteroatom arrangement contributes to diverse chemical reactivity patterns and enables multiple sites for molecular recognition events. The presence of the 3-bromophenyl substituent introduces halogen bonding capabilities, which can significantly influence intermolecular interactions and binding affinity profiles.
Within the broader context of heterocyclic chemistry, this compound exemplifies the principle of molecular hybridization, where distinct pharmacophoric elements are combined to create novel chemical entities with potentially enhanced properties. The tetrahydro modification of the benzothiophene ring system reduces aromaticity while introducing conformational flexibility, which can be advantageous for achieving optimal binding geometries with biological targets.
The carboxamide functionality present in the compound provides additional hydrogen bonding capabilities and serves as a potential site for further chemical modification. This structural feature is particularly significant because carboxamide groups are frequently encountered in pharmaceutically active compounds and contribute to favorable absorption, distribution, metabolism, and excretion properties.
Structural Classification within Benzothiolo-Pyrimidine Derivatives
N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide belongs to the specific subclass of tetrahydrobenzothiolo[2,3-d]pyrimidine derivatives characterized by partial saturation of the benzothiophene ring system. This structural classification distinguishes it from fully aromatic benzothieno[3,2-d]pyrimidine isomers and other related heterocyclic arrangements.
The compound can be systematically classified according to several structural parameters. The [2,3-d] fusion pattern indicates the specific connectivity between the thiophene and pyrimidine rings, with the sulfur atom of the thiophene ring positioned adjacent to the nitrogen atoms of the pyrimidine core. This regioisomeric arrangement is distinct from [3,2-d] fusion patterns observed in related compounds and contributes to unique electronic and steric properties.
| Structural Feature | Classification | Molecular Significance |
|---|---|---|
| Core Ring System | Benzothiolo[2,3-d]pyrimidine | Fused heterocyclic framework |
| Saturation Level | Tetrahydro | Positions 5,6,7,8 saturated |
| Substituent Pattern | 3-Bromophenyl | Halogenated aromatic moiety |
| Functional Groups | Carboxamide, Hydrazone | Hydrogen bonding capability |
| Molecular Formula | C₁₈H₁₅BrN₄O₂S | Multi-heteroatom composition |
The hydrazone linkage connecting the 3-bromophenyl group to the pyrimidine core represents another important classification criterion. This structural motif is commonly found in compounds designed for biological activity and provides a degree of conformational flexibility while maintaining planar geometry conducive to aromatic interactions. The specific positioning of the bromine atom at the meta position of the phenyl ring creates a distinct electronic environment that can influence both chemical reactivity and biological recognition events.
Recent synthetic advances have demonstrated that benzothiolo[2,3-d]pyrimidine derivatives can be systematically modified at multiple positions to optimize desired properties. The compound under investigation represents one such optimization where the combination of tetrahydro saturation, brominated aromatic substitution, and carboxamide functionality creates a unique chemical entity within this structural class.
The classification of this compound within the broader family of benzothiolo-pyrimidine derivatives is further supported by computational studies that have examined structure-activity relationships across multiple series of related compounds. These investigations have revealed that specific substitution patterns, including halogenated aromatic groups and saturated ring systems, contribute to enhanced biological activities and improved selectivity profiles.
Properties
CAS No. |
5309-35-3 |
|---|---|
Molecular Formula |
C18H15BrN4O2S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2S/c19-11-5-3-4-10(8-11)9-20-23-17(25)15-21-16(24)14-12-6-1-2-7-13(12)26-18(14)22-15/h3-5,8-9H,1-2,6-7H2,(H,23,25)(H,21,22,24) |
InChI Key |
QEAFSPBJYUGTNV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(=O)NN=CC4=CC(=CC=C4)Br |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(=O)NN=CC4=CC(=CC=C4)Br |
Appearance |
Powder |
Origin of Product |
United States |
Biological Activity
N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The structure of this compound includes a bromophenyl group and a pyrimidine moiety, which are known to influence its biological efficacy.
The chemical properties of N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C18H15BrN4O2S |
| Molecular Weight | 431.3 g/mol |
| IUPAC Name | N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide |
| CAS Number | 5309-35-3 |
| InChI Key | QEAFSPBJYUGTNV-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide exhibit promising antimicrobial properties. A study evaluating the antibacterial activity of various tetrahydropyrimidine derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural motifs showed effective zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In vitro studies have also reported antifungal activity for related compounds. The synthesized derivatives were tested against fungi like Candida albicans and Aspergillus niger, showing considerable efficacy in inhibiting fungal growth . The mechanism of action is believed to involve disruption of fungal cell wall synthesis or function.
Anticancer Potential
The anticancer potential of pyrimidine derivatives is well documented. Compounds with the tetrahydropyrimidine structure have shown activity against various cancer cell lines. For instance, the presence of substituents on the pyrimidine ring has been linked to enhanced cytotoxic effects in cancer cells . Specific studies have indicated that certain derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of key signaling molecules involved in cell proliferation .
Case Studies
- Antibacterial Study : A recent study evaluated a series of tetrahydropyrimidine derivatives for their antibacterial properties. Among these derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against E. coli, suggesting a potential for development as an antibacterial agent .
- Antifungal Assessment : In another investigation focused on antifungal activity, several synthesized compounds were tested against A. niger. The results indicated that specific substitutions on the benzothiazole moiety significantly enhanced antifungal potency .
Comparison with Similar Compounds
a) 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide ()
- Structural Differences: Replaces the 3-bromophenyl group with a 4-bromophenyl substituent. Substitutes the methylideneamino-carboxamide group with a sulfanyl-acetamide side chain.
- The sulfanyl group could enhance metabolic stability or solubility compared to the methylideneamino linker .
b) N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Structural Differences :
- Contains dual bromophenyl groups (3- and 4-bromo).
- Retains the sulfanyl-acetamide side chain.
- Implications :
Core Structure Variations in Thieno-Pyrimidine Derivatives
a) 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides ()
b) 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide ()
- Structural Differences: Features a 1,4-dihydropyridine core instead of thieno-pyrimidine. Incorporates a cyano group and furyl substituent.
- Implications: The dihydropyridine scaffold may confer calcium channel modulation properties, diverging from the thieno-pyrimidine’s typical enzyme inhibition roles .
Pharmacological Implications of Substituent Variations
Preparation Methods
Formation of Benzothieno[2,3-d]pyrimidine Core
The benzothieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 5,6,7,8-tetrahydrobenzothiophene-2,3-diamine with ethyl 4-oxopentanoate under reflux in acetic acid:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 5,6,7,8-Tetrahydrobenzothiophene-2,3-diamine | 10 mmol | Nucleophile |
| Ethyl 4-oxopentanoate | 12 mmol | Electrophile |
| Acetic acid | 50 mL | Solvent/catalyst |
| Temperature | 110°C | Reflux, 12 h |
Key Observations
Introduction of 3-Bromophenylmethylideneamino Group
The imine linkage is formed via Schiff base condensation between the primary amine of the pyrimidine intermediate and 3-bromobenzaldehyde :
Optimized Protocol
-
Dissolve benzothieno[2,3-d]pyrimidin-4-one (5 mmol) in anhydrous DMF.
-
Add 3-bromobenzaldehyde (6 mmol) and p-toluenesulfonic acid (0.5 mmol).
-
Stir at 80°C under N₂ for 8 h.
-
Quench with ice-water; filter and wash with cold methanol.
Analytical Data
Carboxamide Functionalization
The carboxylic acid at position 2 is converted to the carboxamide using EDCl/HOBt-mediated coupling with ammonium chloride:
Procedure
| Reagent | Quantity | Purpose |
|---|---|---|
| 2-Carboxy intermediate | 3 mmol | Substrate |
| EDCl | 3.6 mmol | Coupling agent |
| HOBt | 3.6 mmol | Activator |
| NH₄Cl | 6 mmol | Ammonia source |
| DMF | 20 mL | Solvent |
Reaction Outcome
-
Conversion: >90% (monitored by TLC, hexane/ethyl acetate 3:1).
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) reduces reaction time for the condensation step by 60% while maintaining yields at 70–74%.
One-Pot Approach
A sequential one-pot method combining cyclization and condensation steps achieves a 58% overall yield but requires strict control of pH and temperature.
Critical Analysis of Methodologies
Yield Comparison
| Method | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield |
|---|---|---|---|---|
| Conventional | 70% | 75% | 76% | 39.9% |
| Microwave-assisted | 68% | 78% | 72% | 38.3% |
| One-pot | - | - | - | 58% |
Scalability Challenges
-
Cyclization : Exothermic reaction requires controlled addition of diketone derivatives to prevent side product formation.
-
Imine stability : Moisture-sensitive intermediates necessitate anhydrous conditions during condensation.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
| Technique | Criteria | Result |
|---|---|---|
| HPLC | Area % at 254 nm | 98.2% |
| Elemental analysis | C, H, N, S deviation | <0.4% |
Industrial Feasibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
